molecular formula C9H8BrNO2S B161163 ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 238749-50-3

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B161163
CAS No.: 238749-50-3
M. Wt: 274.14 g/mol
InChI Key: KXGSKTSSCQBDOA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H8BrNO2S. It is a brominated derivative of thieno[3,2-b]pyrrole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is primarily used as an important raw material in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under ambient conditions to form the desired product . Another method includes the reaction of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid with ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, esterification, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thieno[3,2-b]pyrrole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with various molecular targets. The bromine atom and the ester group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating biological pathways .

Comparison with Similar Compounds

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can be compared with other thieno[3,2-b]pyrrole derivatives:

Properties

IUPAC Name

ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGSKTSSCQBDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524070
Record name Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238749-50-3
Record name Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60524070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acrylate 60 (3.81 g, 12.6 mmol) in o-xylene was refluxed for 20 min. After removing the o-xylene, the crude product was purified by column chromatography (EtOAc/Hexane: 1/10) to give carboxylate 61 (2.83 g, 82%) as a white solid.
Name
Acrylate
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
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ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
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ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
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ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
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